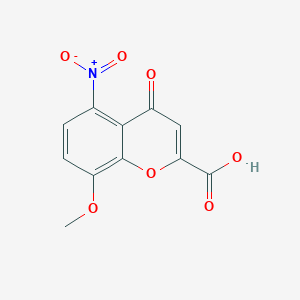
Nicotinic acid phenylcarbamoylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicotinic acid phenylcarbamoylmethyl ester, also known as NPC, is a chemical compound that has been widely studied for its potential therapeutic applications. NPC is a derivative of nicotinic acid, which is also known as vitamin B3. The compound has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.
Mechanism of Action
The mechanism of action of Nicotinic acid phenylcarbamoylmethyl ester is not fully understood, but it is believed to involve the modulation of various signaling pathways and the regulation of gene expression. Nicotinic acid phenylcarbamoylmethyl ester has been found to inhibit the activity of various enzymes, such as histone deacetylases and cyclooxygenases, which play important roles in inflammation and tumorigenesis.
Biochemical and Physiological Effects:
Nicotinic acid phenylcarbamoylmethyl ester has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, Nicotinic acid phenylcarbamoylmethyl ester has been shown to induce apoptosis and inhibit cell proliferation by regulating the expression of various genes involved in cell cycle progression and apoptosis. In neurodegenerative disease models, Nicotinic acid phenylcarbamoylmethyl ester has been found to reduce oxidative stress and inflammation, which are known to contribute to the pathogenesis of these diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Nicotinic acid phenylcarbamoylmethyl ester in lab experiments is its versatility and broad range of biological activities. Nicotinic acid phenylcarbamoylmethyl ester has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects, making it a useful compound for studying various diseases and biological processes. However, one of the limitations of using Nicotinic acid phenylcarbamoylmethyl ester is its potential toxicity, which can limit its use in certain experimental models.
Future Directions
There are several future directions for research on Nicotinic acid phenylcarbamoylmethyl ester. One area of interest is the development of novel Nicotinic acid phenylcarbamoylmethyl ester derivatives with improved pharmacological properties, such as increased potency and reduced toxicity. Additionally, further studies are needed to elucidate the precise mechanisms of action of Nicotinic acid phenylcarbamoylmethyl ester and its derivatives, which could lead to the development of new therapeutic strategies for various diseases. Finally, more research is needed to explore the potential use of Nicotinic acid phenylcarbamoylmethyl ester in combination with other drugs or therapies for enhanced efficacy.
Synthesis Methods
Nicotinic acid phenylcarbamoylmethyl ester can be synthesized through a multi-step process that involves the reaction of nicotinic acid with phenyl isocyanate and methyl chloroformate. The resulting compound is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
Nicotinic acid phenylcarbamoylmethyl ester has been extensively studied for its potential therapeutic applications in various fields. In cancer research, Nicotinic acid phenylcarbamoylmethyl ester has been found to exhibit anti-tumor effects by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative disease research, Nicotinic acid phenylcarbamoylmethyl ester has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Additionally, Nicotinic acid phenylcarbamoylmethyl ester has been studied for its potential use in treating cardiovascular diseases, metabolic disorders, and skin disorders.
properties
Product Name |
Nicotinic acid phenylcarbamoylmethyl ester |
|---|---|
Molecular Formula |
C14H12N2O3 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
(2-anilino-2-oxoethyl) pyridine-3-carboxylate |
InChI |
InChI=1S/C14H12N2O3/c17-13(16-12-6-2-1-3-7-12)10-19-14(18)11-5-4-8-15-9-11/h1-9H,10H2,(H,16,17) |
InChI Key |
WCDUZGYQSONQKE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)COC(=O)C2=CN=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(S)-(6-methoxy-3-quinolinyl)(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)methanol](/img/structure/B300321.png)
![({[(8-Methyl-2,4-dioxo-3-phenyl-2,3,4,8-tetrahydro-6-pteridinyl)methylene]amino}oxy)acetic acid](/img/structure/B300322.png)
![ethyl (7R,8R)-8-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-methyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate](/img/structure/B300324.png)
![1-(1-methyl-2H-pyrrolo[3,4-d]diazepin-3-yl)ethanone](/img/structure/B300326.png)
![ethyl 1-methyl-2H-pyrrolo[3,4-d]diazepine-3-carboxylate](/img/structure/B300327.png)
![Ethyl 9-methyl-4-oxo-5,6-diazatricyclo[5.2.0.0~2,5~]non-8-ene-6-carboxylate](/img/structure/B300330.png)
![13-Benzyl 6-tert-butyl 10,10-dimethyl-4-oxo-3-[(phenylacetyl)amino]-9,11,14-trioxa-5,6,13-triazatetracyclo[5.5.2.0~2,5~.0~8,12~]tetradecane-6,13-dicarboxylate](/img/structure/B300331.png)
![Benzyl 8-benzoyl-10-methyl-4-oxo-3-[(2-phenylacetyl)amino]-9-oxa-5,6,8-triazatricyclo[5.2.2.02,5]undec-10-ene-6-carboxylate](/img/structure/B300333.png)
![5-hydroxy-5-methyl-6-[4-oxo-3-[(phenylacetyl)amino]-1-({[2-(trimethylsilyl)ethoxy]carbonyl}amino)-2-azetidinyl]-5,6-dihydro-4H-1,2-oxazin-4-yl benzoate](/img/structure/B300334.png)
![Ethyl 8-benzoyl-3,10-dimethyl-4-oxo-9-oxa-5,6,8-triazatricyclo[5.2.2.0~2,5~]undec-10-ene-6-carboxylate](/img/structure/B300335.png)
![2-(trimethylsilyl)ethyl (7R,8R)-2-benzoyl-8-methyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-4-carboxylate](/img/structure/B300336.png)
![5,5',7,7'-tetramethoxy-2,2,2',2'-tetramethyl-2,2',3,3'-tetrahydro-1H,1'H-4,4'-spirobi[quinoline]](/img/structure/B300338.png)